2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide
Brand Name: Vulcanchem
CAS No.: 103425-88-3
VCID: VC20774912
InChI: InChI=1S/C52H70N4O5/c1-13-16-17-18-19-45(61-44-29-24-37(50(7,8)14-2)30-40(44)51(9,10)15-3)47(58)55-42-31-43(57)41(56-48(59)54-38-25-20-35(33-53)21-26-38)32-46(42)60-39-27-22-36(23-28-39)52(11,12)34-49(4,5)6/h20-32,45,57H,13-19,34H2,1-12H3,(H,55,58)(H2,54,56,59)
SMILES: CCCCCCC(C(=O)NC1=CC(=C(C=C1OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)NC(=O)NC3=CC=C(C=C3)C#N)O)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC
Molecular Formula: C52H70N4O5
Molecular Weight: 831.1 g/mol

2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide

CAS No.: 103425-88-3

Cat. No.: VC20774912

Molecular Formula: C52H70N4O5

Molecular Weight: 831.1 g/mol

* For research use only. Not for human or veterinary use.

2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide - 103425-88-3

Specification

CAS No. 103425-88-3
Molecular Formula C52H70N4O5
Molecular Weight 831.1 g/mol
IUPAC Name 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-cyanophenyl)carbamoylamino]-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl]octanamide
Standard InChI InChI=1S/C52H70N4O5/c1-13-16-17-18-19-45(61-44-29-24-37(50(7,8)14-2)30-40(44)51(9,10)15-3)47(58)55-42-31-43(57)41(56-48(59)54-38-25-20-35(33-53)21-26-38)32-46(42)60-39-27-22-36(23-28-39)52(11,12)34-49(4,5)6/h20-32,45,57H,13-19,34H2,1-12H3,(H,55,58)(H2,54,56,59)
Standard InChI Key IUAUXTVMHCAYTL-UHFFFAOYSA-N
SMILES CCCCCCC(C(=O)NC1=CC(=C(C=C1OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)NC(=O)NC3=CC=C(C=C3)C#N)O)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC
Canonical SMILES CCCCCCC(C(=O)NC1=CC(=C(C=C1OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)NC(=O)NC3=CC=C(C=C3)C#N)O)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC

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